![molecular formula C18H20FNO B5221932 N-[2-(4-fluorophenyl)ethyl]-4-phenylbutanamide](/img/structure/B5221932.png)
N-[2-(4-fluorophenyl)ethyl]-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-fluorophenyl)ethyl]-4-phenylbutanamide, commonly known as Fluorococaine, is a synthetic compound that belongs to the phenethylamine family. It is a potent and selective inhibitor of the dopamine transporter, which makes it a potential candidate for research in the field of drug addiction and psychiatric disorders.
作用機序
Fluorococaine works by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, Fluorococaine increases the extracellular concentration of dopamine in the brain, which can lead to an increase in reward and motivation.
Biochemical and Physiological Effects:
Fluorococaine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the extracellular concentration of dopamine in the brain, which can lead to an increase in reward and motivation. It has also been shown to increase the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and motivation.
実験室実験の利点と制限
Fluorococaine has a number of advantages for lab experiments. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in reward and motivation. However, Fluorococaine also has a number of limitations. It is a synthetic compound, which means that it may not accurately mimic the effects of natural neurotransmitters. Additionally, it has not been extensively studied in humans, which means that its safety and efficacy are not well-established.
将来の方向性
There are a number of future directions for research on Fluorococaine. One area of research is the development of new compounds that are more selective inhibitors of the dopamine transporter. Another area of research is the study of the long-term effects of Fluorococaine on the brain and behavior. Finally, there is a need for more research on the safety and efficacy of Fluorococaine in humans, which could lead to its potential use in the treatment of drug addiction and psychiatric disorders.
Conclusion:
In conclusion, Fluorococaine is a synthetic compound that has been extensively studied for its potential use in the treatment of drug addiction and psychiatric disorders. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in reward and motivation. However, its safety and efficacy in humans are not well-established, which means that more research is needed before it can be used as a therapeutic agent.
合成法
Fluorococaine can be synthesized by using a modified version of the Leuckart-Wallach reaction. In this method, 4-fluorophenylacetone is reacted with ammonium formate and formic acid to produce the corresponding imine intermediate. This intermediate is then reduced with sodium borohydride to obtain the final product, Fluorococaine.
科学的研究の応用
Fluorococaine has been extensively studied for its potential use in the treatment of drug addiction and psychiatric disorders. It is a potent and selective inhibitor of the dopamine transporter, which plays a crucial role in the regulation of reward and motivation. By inhibiting the dopamine transporter, Fluorococaine can increase the extracellular concentration of dopamine in the brain, which can lead to a reduction in drug-seeking behavior and an improvement in mood.
特性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO/c19-17-11-9-16(10-12-17)13-14-20-18(21)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGSNZBZUKXWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201660 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

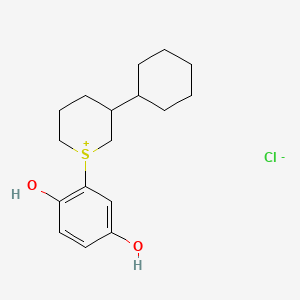
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B5221870.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5221876.png)
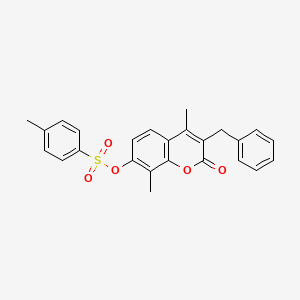
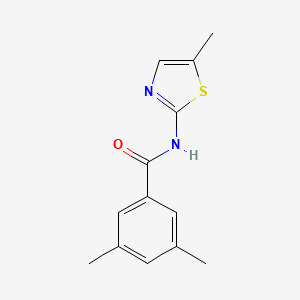
![2-(4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B5221903.png)

![(3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5221911.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-3-(4-morpholinyl)-1-propanamine](/img/structure/B5221917.png)
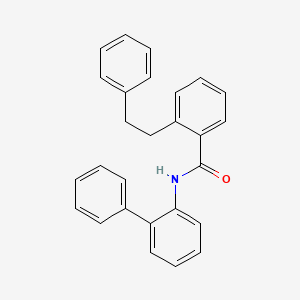
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5221928.png)
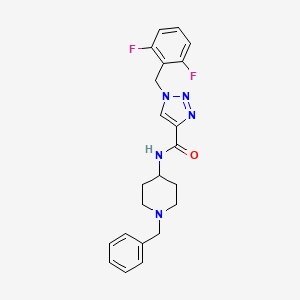
![4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5221958.png)
![N,N'-{4,4'-biphenyldiylbis[sulfonyl(2-chloro-4,1-phenylene)]}bis(4-chlorobenzenesulfonamide)](/img/structure/B5221963.png)